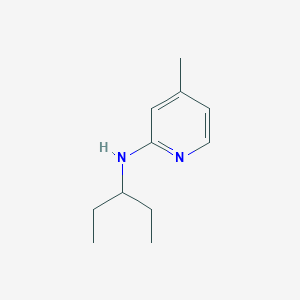
4-Methyl-N-(pentan-3-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N-(pentan-3-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
The synthesis of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpyridine with pentan-3-ylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-Methyl-N-(pentan-3-yl)pyridin-2-amine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
4-Methyl-N-(pentan-3-yl)pyridin-2-amine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . In biology, it is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and mechanisms. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Additionally, in the industry, it is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-N-(pentan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical reactions and cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating the metabolic pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparaison Avec Des Composés Similaires
4-Methyl-N-(pentan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as N-(2-methylpentan-2-yl)pyridin-3-amine . While both compounds share a pyridine core, their side chains and functional groups differ, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. Other similar compounds include various pyridine derivatives with different alkyl or aryl substituents, each exhibiting unique chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
4-methyl-N-pentan-3-ylpyridin-2-amine |
InChI |
InChI=1S/C11H18N2/c1-4-10(5-2)13-11-8-9(3)6-7-12-11/h6-8,10H,4-5H2,1-3H3,(H,12,13) |
Clé InChI |
LPMBVZPGNNDIPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)NC1=NC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


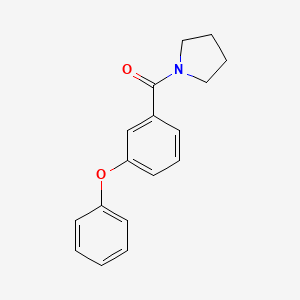

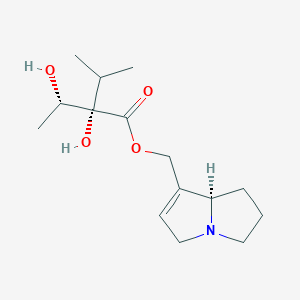
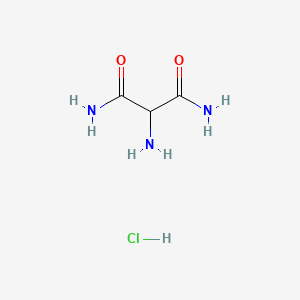
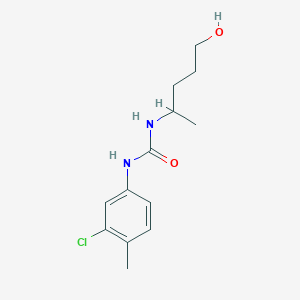
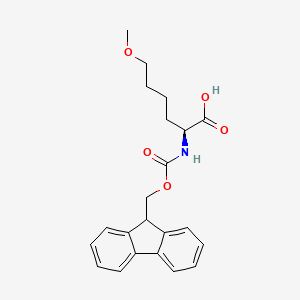
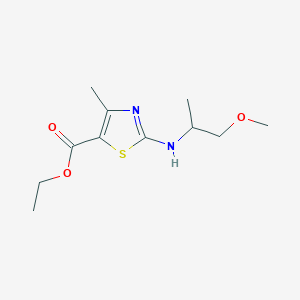
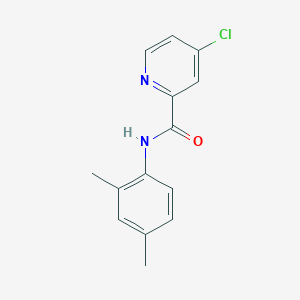

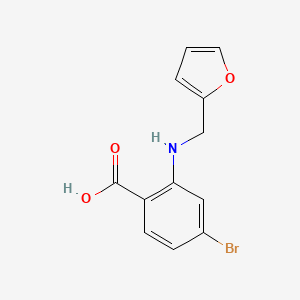
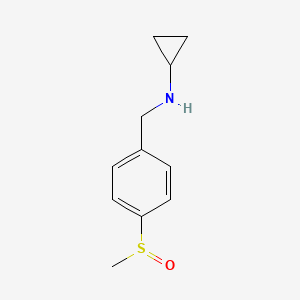
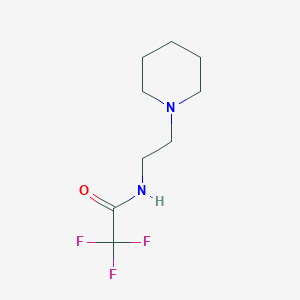
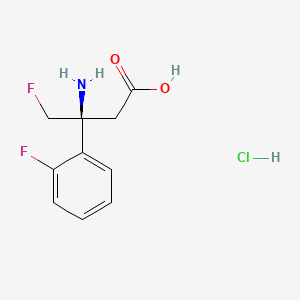
![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
